molecular formula C30H31N5O3S2 B2513635 N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219181-05-1

N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2513635
CAS No.: 1219181-05-1
M. Wt: 573.73
InChI Key: LMXLHMNAYAMWAG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C30H31N5O3S2 and its molecular weight is 573.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The compound has been explored in the synthesis and study of various chemical properties. For instance, research conducted by Markosyan et al. (2008) looked into the synthesis of related compounds and their effects on brain monoamine oxidase (MAO) activity, observing that most compounds inhibited 5-HT deamination. Additionally, they noted moderate therapeutic effects in suppressing tumor growth in certain cancer models (Markosyan et al., 2008).

Antimicrobial Activities

Another significant area of research involves the antimicrobial properties of related compounds. Hussein (2018) synthesized novel hybrids sulfonamide carbamates and found that some derivatives exhibited promising activity against tested bacteria (Hussein, 2018). Similarly, El‐Barbary et al. (2014) synthesized 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives and evaluated their antimicrobial activity, noting significant antibacterial and antifungal activities (El‐Barbary et al., 2014).

Photophysical Properties

The photophysical properties of related compounds have also been a subject of study. Moshkina et al. (2022) investigated the design and synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones and 4-cyanoquinazolines, exploring their key photophysical properties. They observed fluorescence in the blue-green region and noted that some molecules demonstrated increased emission intensity upon the addition of water to their solutions (Moshkina et al., 2022).

Anticancer and Antiulcer Activities

Compounds related to N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide have been evaluated for their potential in cancer and ulcer treatment. Patil et al. (2010) synthesized derivatives and tested them for antiulcer activity, finding that some compounds showed higher activity than omeprazole, a standard in ulcer treatment (Patil et al., 2010).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3S2/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXLHMNAYAMWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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